N4-Butyl Substitution on the 1,2,4-Triazole Scaffold Directly Determines MetAP2 Inhibitory Potency: Class-Level SAR Evidence
In the most thoroughly characterized 5-benzylthio-1,2,4-triazole series, N4-alkylation is a strict requirement for sub-nanomolar MetAP2 inhibition. The X-ray co-crystal structure of triazole 102 (N4-methyl analog) bound to human MetAP2 confirmed that the N4 substituent directly chelates the di-cobalt active site and forms a key hydrogen bond with His-231 [1]. Methylation at N1 or N2 of the triazole ring caused a catastrophic loss of potency (from IC50 ≈ 50-100 pM to inactive), demonstrating that regioselective N4 occupancy is non-negotiable for target engagement [1]. The target compound's N4-butyl group provides a distinct steric and lipophilic profile compared to the N4-methyl or N4-aryl variants in the MetAP2 patent literature [2], placing it in a differentiated SAR sub-series.
| Evidence Dimension | MetAP2 enzyme inhibition (human recombinant MetAP2 assay) |
|---|---|
| Target Compound Data | Not directly tested; possesses N4-butyl substitution on the 5-benzylthio-1,2,4-triazole scaffold, which is the required regioisomeric position for MetAP2 active-site metal chelation |
| Comparator Or Baseline | Triazole 102 (N4-methyl-3-anilino-5-(2-furanylmethylthio)-1,2,4-triazole): MetAP2 IC50 = 50-100 pM. N1- or N2-methylated regioisomers of the same scaffold: MetAP2 IC50 > 10,000 pM (inactive). |
| Quantified Difference | N4-alkylation is essential for picomolar potency; incorrect N-alkylation regioisomerism results in >200-fold loss of activity. The target compound's N4-butyl group satisfies this critical regioisomeric requirement, unlike N1- or N2-substituted triazole isomers. |
| Conditions | In vitro human MetAP2 enzyme assay; X-ray crystallography (PDB deposition of triazole 102-MetAP2 co-crystal structure) [1]. |
Why This Matters
For researchers procuring triazole-based inhibitors, the N4-butyl substituent on CAS 476449-57-7 is a critical structural determinant that distinguishes it from regioisomeric or N1/N2-substituted analogs which are predicted to be incapable of engaging di-metal enzyme active sites.
- [1] Marino JP Jr, Fisher PW, Hofmann GA, et al. Highly potent inhibitors of methionine aminopeptidase-2 based on a 1,2,4-triazole pharmacophore. J Med Chem. 2007;50(16):3777-3785. PMID: 17636946. View Source
- [2] Marino JP Jr, Fisher PW, Hofmann GA, et al. 1,2,4-triazole derivatives, composition, process of making and methods of use. Patent WO2001024796A1. Filed September 29, 2000. Published April 12, 2001. View Source
